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Compound of Interest

Compound Name: 3,6-Dimethylpyrazin-2-amine

CAS No.: 13134-38-8

Cat. No.: B175215

Get Quote

Executive Summary
3,6-Dimethylpyrazin-2-amine (DMPA), also known as 2-amino-3,6-dimethylpyrazine, is a

critical heterocyclic building block in medicinal chemistry, distinct from its non-aminated

alkylpyrazine analogs used in the flavor industry. While alkylpyrazines (e.g., 2,5-

dimethylpyrazine) are renowned for their "roasted nut" sensory profiles, DMPA is primarily

valued as a pharmacophore precursor.

Its unique substitution pattern—featuring an exocyclic amine adjacent to a ring nitrogen and

flanked by methyl groups—makes it an ideal scaffold for synthesizing Imidazo[1,2-a]pyrazines.

This fused bicyclic system is a privileged structure in kinase inhibitor discovery (e.g., BTK, PI3K

inhibitors) and bortezomib-related proteasome inhibitors. This guide details the chemical

identity, synthesis protocols, and critical handling requirements for DMPA in drug development

workflows.

Part 1: Chemical Identity & Physicochemical
Properties[1]
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DMPA is an amphoteric molecule with multiple nucleophilic sites. Understanding its electronic

distribution is vital for controlling regioselectivity during cyclization reactions.

Table 1: Physicochemical Profile
Property Data Technical Note

CAS Number 13134-38-8
Distinct from 2,5-

dimethylpyrazine (Flavor)

Molecular Formula C₆H₉N₃
High Nitrogen/Carbon ratio (0.

[1]5)

Molecular Weight 123.16 g/mol
Fragment-based drug

discovery (FBDD) compliant

pKa (Conjugate Acid) ~3.0 - 3.5
Weakly basic due to electron-

deficient pyrazine ring

H-Bond Donors 1 (–NH₂)
Exocyclic amine is the primary

donor

H-Bond Acceptors 3 (N1, N4, –NH₂)
N1 is the primary site for

alkylation

Appearance
Yellow to Brown Crystalline

Solid

Sensitive to oxidation upon

prolonged air exposure

Structural Reactivity Analysis
The reactivity of DMPA is defined by the competition between the exocyclic amine nitrogen (

) and the ring nitrogens (

and

).

N1 (Position 1): Located between the amine-bearing carbon (C2) and the methyl-bearing

carbon (C6). It is the site of cyclization for imidazo-fused systems.
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Steric Challenge: The methyl group at position 6 imposes steric hindrance around N1,

potentially reducing reaction rates compared to unsubstituted 2-aminopyrazine. This requires

optimized thermal conditions (reflux) or catalysis (e.g., Lewis acids) to overcome.

Part 2: Synthesis & Manufacturing
While biosynthetic pathways exist for alkylpyrazines (via L-Threonine/Aminoacetone), the

amino-derivative DMPA is predominantly synthesized chemically to ensure high purity for

pharmaceutical applications.

Industrial Route: Ammonolysis
The most scalable route involves the nucleophilic aromatic substitution (

) of chloropyrazines.

Reaction:

Catalyst: Copper(I) oxide or Copper sulfate.

Conditions: High pressure (autoclave) at 150–200°C.

Purification: Recrystallization from ethanol/water or sublimation.

Part 3: Key Application – Synthesis of Imidazo[1,2-
a]pyrazines[3][4]
The primary utility of DMPA is the synthesis of the Imidazo[1,2-a]pyrazine scaffold, a

bioisostere of the purine core found in ATP. This scaffold allows the molecule to bind

competitively to the ATP-binding pocket of kinases.

Mechanism: Hantzsch-Type Condensation
The reaction involves the condensation of DMPA with an

-haloketone (e.g., Phenacyl bromide).

Step-by-Step Mechanism:
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N-Alkylation: The ring nitrogen (N1) attacks the

-carbon of the haloketone, displacing the halide (

). Note: The C6-methyl group sterically hinders this step.

Cyclization: The exocyclic amine attacks the carbonyl carbon.

Dehydration: Loss of water leads to aromatization and formation of the imidazole ring fused

to the pyrazine.

DOT Diagram: Synthesis Workflow
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Caption: Reaction pathway for the synthesis of the kinase-inhibitor scaffold Imidazo[1,2-

a]pyrazine from DMPA.

Validated Experimental Protocol
Objective: Synthesis of 2-phenyl-6,8-dimethylimidazo[1,2-a]pyrazine (Numbering changes upon

fusion).

Reagents:

3,6-Dimethylpyrazin-2-amine (1.0 equiv, 10 mmol)

Phenacyl bromide (1.0 equiv, 10 mmol)

Sodium Bicarbonate (

) or DABCO (Catalyst/Base)
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Ethanol (anhydrous)

Procedure:

Dissolution: Dissolve 1.23 g of DMPA in 20 mL of anhydrous ethanol in a round-bottom flask.

Addition: Add 1.99 g of phenacyl bromide slowly at room temperature.

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl

Acetate/Hexane 1:1).

Checkpoint: The C6-methyl group may slow kinetics; if conversion is <50% after 4 hours,

add 10 mol% DABCO or NaI to catalyze the reaction.

Work-up: Cool the mixture. If a precipitate forms (HBr salt), filter it.

Neutralization: Suspend the solid in water and neutralize with 10%

solution to precipitate the free base.

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Part 4: Toxicology & Safety (E-E-A-T)
Mutagenicity Context
DMPA is structurally related to MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a potent

mutagen found in cooked meats. However, DMPA itself lacks the fused imidazole ring

necessary for high-affinity DNA intercalation.

Ames Test Data: Pure 2-aminopyrazines generally test negative or weakly positive in

Salmonella typhimurium strains (TA98, TA100) without metabolic activation (S9).

Risk: The risk arises if DMPA is subjected to high heat in the presence of creatine and

sugars (Maillard conditions), where it can cyclize to form mutagenic imidazo-fused species.

Handling: Standard PPE (gloves, fume hood) is required. Avoid heating crude reaction

mixtures open to air to prevent formation of oxidative byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Advanced Technical Guide: 3,6-Dimethylpyrazin-2-
amine (DMPA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175215/docs#advanced-technical-guide-3-6-
dimethylpyrazin-2-amine-dmpa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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